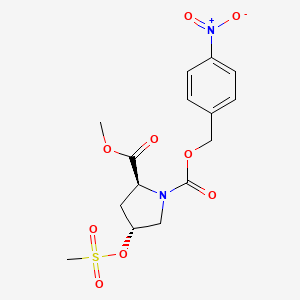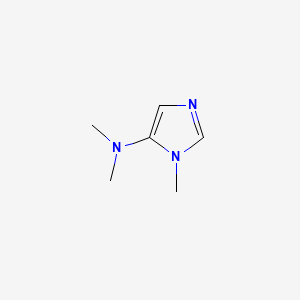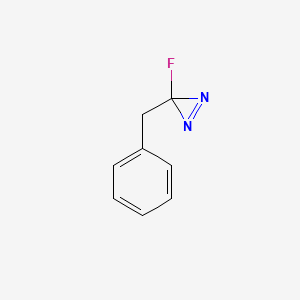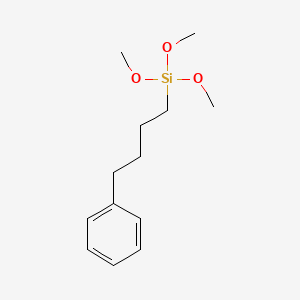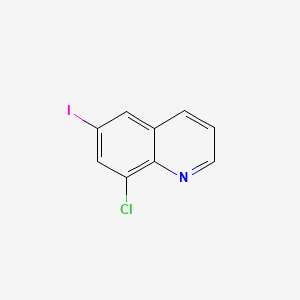
8-Chloro-6-iodoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-iodoquinoline is a chemical compound with the linear formula C9H5ClIN . It has a molecular weight of 289.5 and is typically stored in a dark, dry place at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety, with chlorine and iodine substituents.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dark place, sealed, and at room temperature .Wissenschaftliche Forschungsanwendungen
Insights into 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives, including 8-chloro-6-iodoquinoline, have garnered significant interest in medicinal chemistry due to their chromophoric properties and ability to detect various metal ions and anions. Over the past two decades, the focus has shifted towards exploring their significant biological activities, leading to their consideration as potent broad-spectrum drug molecules. These compounds have been investigated for their potential in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders, largely due to their metal chelation properties. The synthetic modification of these derivatives is being pursued to develop novel pharmacologically potent agents for various therapeutic targets, highlighting their potential in anti-proliferative, anti-microbial, anti-fungal, anti-viral treatments, and in addressing neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Role in Metal Ion Detection and Analysis
The utilization of 8-amidoquinoline derivatives as fluorescent probes for zinc ion determination has emerged as a significant area of research. Due to challenges in purification steps, sample preparation, and the need for quantification in metal ion analysis, fluorescent sensors based on 8-aminoquinoline have become popular tools in environmental and biological applications. Introducing carboxamide groups into the 8-aminoquinoline molecule to create 8-amidoquinoline derivatives enhances water solubility and cell membrane permeability, making these compounds valuable in detecting Zn2+ ions. Their potential as functional receptors for zinc ions, attributed to their fast reactivity, good selectivity, and biocompatibility, is particularly promising for biological applications. This emphasizes the need for further studies to explore the diversity of coordination complexes and geometries of Zn2+ ion fluorophores (Mohamad et al., 2021).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 8-Chloro-6-iodoquinoline are not available, quinoline derivatives have been the focus of numerous studies due to their wide range of applications in medicinal chemistry . They have been used in the development of new drugs and therapies, and it is likely that research into their properties and potential uses will continue.
Wirkmechanismus
- The compound’s melting point is estimated to be in the range of 175-183°C .
- It is a solid at room temperature and should be stored in a dark place, sealed, and kept dry .
Now, let’s explore the requested aspects:
Mode of Action
While the exact mechanism remains elusive, we can speculate based on related compounds. For instance:
- Clioquinol , a structurally similar compound, is bacteriostatic but lacks a fully understood mechanism of action .
- Chloroquine , another related quinoline derivative, inhibits heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Pharmacokinetics (ADME Properties)
- Absorption : When applied topically, absorption is rapid and extensive, especially under occlusive dressings or on eroded skin areas .
Action Environment
Environmental factors, such as pH, temperature, and humidity, may influence the compound’s stability, efficacy, and action.
Eigenschaften
IUPAC Name |
8-chloro-6-iodoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXHUDSVFBPVEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743329 |
Source


|
| Record name | 8-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111454-67-2 |
Source


|
| Record name | 8-Chloro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
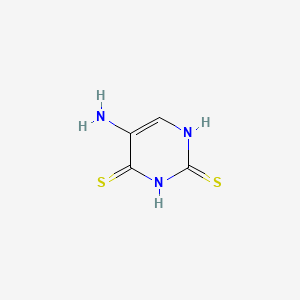
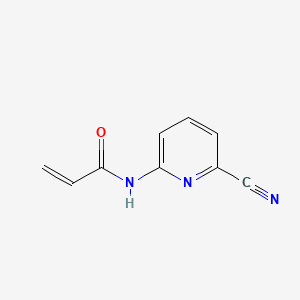
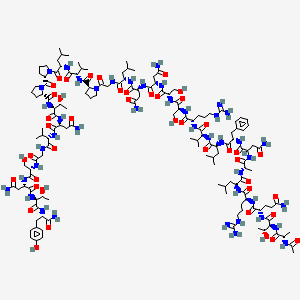
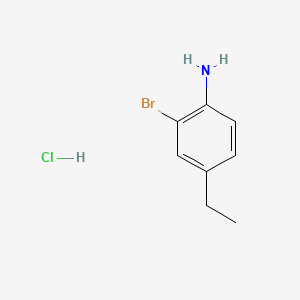
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
